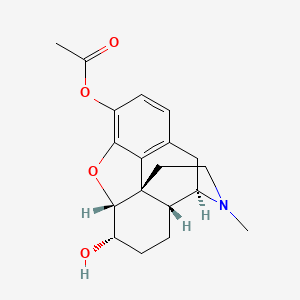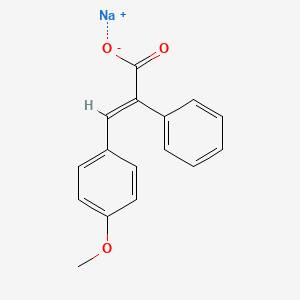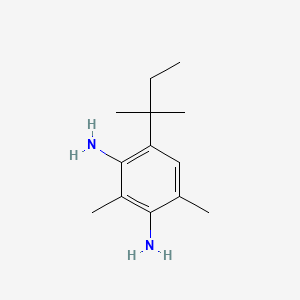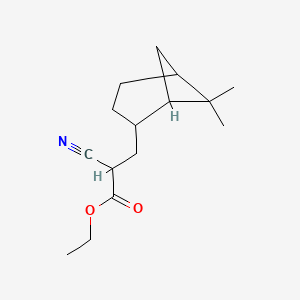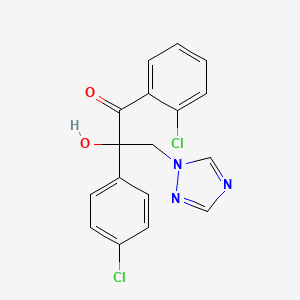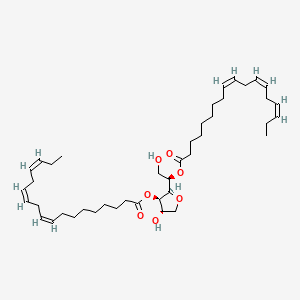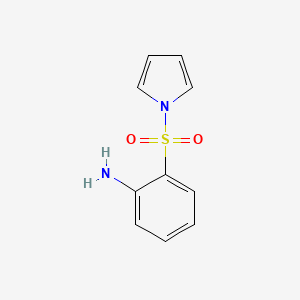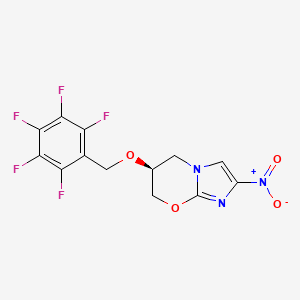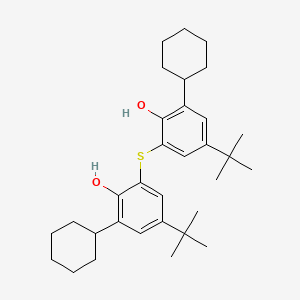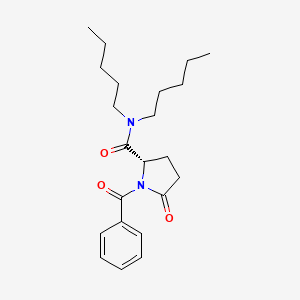
(S)-1-Benzoyl-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 286-458-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
EINECS 286-458-4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome and the specific functional groups present in the compound. Major products formed from these reactions can vary widely based on the reaction conditions and the reagents used.
Scientific Research Applications
EINECS 286-458-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a reagent or a probe to study biological processes. In medicine, it could be involved in the development of new drugs or therapeutic agents. Industrially, it may be used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of EINECS 286-458-4 involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects. In a chemical context, it may act as a catalyst or a reactant in a specific reaction pathway .
Comparison with Similar Compounds
EINECS 286-458-4 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison can focus on differences in reactivity, stability, and applications. Some similar compounds might include those listed in the EINECS inventory with similar molecular formulas or chemical properties .
Conclusion
EINECS 286-458-4 is a versatile compound with significant applications in scientific research and industry Its preparation methods, chemical reactions, and mechanism of action make it a valuable compound for various fields
Properties
CAS No. |
85248-85-7 |
|---|---|
Molecular Formula |
C22H32N2O3 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
(2S)-1-benzoyl-5-oxo-N,N-dipentylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-3-5-10-16-23(17-11-6-4-2)22(27)19-14-15-20(25)24(19)21(26)18-12-8-7-9-13-18/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3/t19-/m0/s1 |
InChI Key |
AQWNKMIOQXJKGV-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCN(CCCCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


